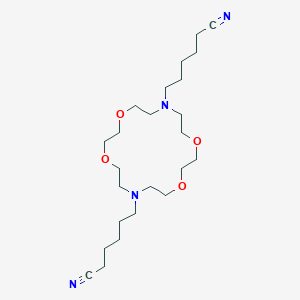
Phenylenechlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylenechlorosilane is an organosilicon compound that contains a phenyl group attached to a silicon atom, which is also bonded to chlorine atoms. This compound is part of the broader class of chlorosilanes, which are known for their reactivity and utility in various chemical processes. This compound is particularly significant in the field of organosilicon chemistry due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: Phenylenechlorosilane can be synthesized through the reaction of benzene chloride with silicon tetrachloride. The process involves adding a mixture of benzene chloride and silicon tetrachloride into a reactor, followed by heating the mixture to a temperature range of 510-530°C. This reaction yields this compound along with other by-products such as diphenyl dichlorosilane .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of silicon-copper alloys as catalysts. The reaction between methyl chloride and the silicon-copper alloy produces various chlorosilanes, including this compound. The process is optimized to maximize yield and purity, often involving fractional distillation techniques to separate and purify the desired product .
化学反応の分析
Types of Reactions: Phenylenechlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce silanols and hydrogen chloride.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form hydrosilanes using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Strong nucleophiles such as alkoxides or amines.
Reduction: Lithium aluminium hydride in anhydrous conditions.
Major Products:
Hydrolysis: Silanols and hydrogen chloride.
Substitution: Various substituted silanes depending on the nucleophile used.
Reduction: Hydrosilanes and aluminium chloride.
科学的研究の応用
Phenylenechlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biological surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical implants due to its biocompatibility.
作用機序
The mechanism by which phenylenechlorosilane exerts its effects involves the reactivity of the silicon-chlorine bond. This bond is highly reactive and can undergo hydrolysis or substitution reactions, leading to the formation of silanols or substituted silanes. These reactions are facilitated by the presence of nucleophiles or water molecules, which attack the silicon atom, displacing the chlorine atoms .
類似化合物との比較
Phenylenechlorosilane can be compared with other chlorosilanes such as:
Methyltrichlorosilane: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.
Dimethyldichlorosilane: Contains two methyl groups, used primarily in the production of silicone polymers.
Trichlorosilane: Lacks any organic substituents, making it more reactive and commonly used in the semiconductor industry.
Uniqueness: this compound’s uniqueness lies in its phenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This makes it particularly valuable in applications requiring specific organosilicon functionalities .
特性
分子式 |
C6H4Cl4Si2 |
|---|---|
分子量 |
274.1 g/mol |
InChI |
InChI=1S/C6H4Cl4Si2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H |
InChIキー |
XRQRIDGVDBTOBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[Si](Cl)Cl)[Si](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


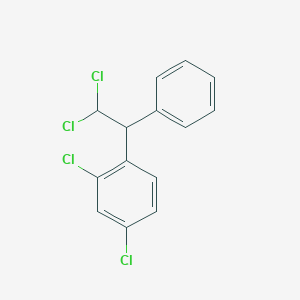
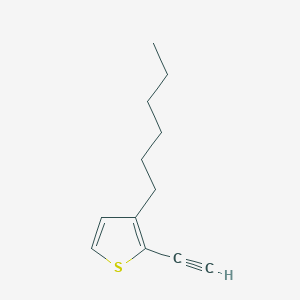
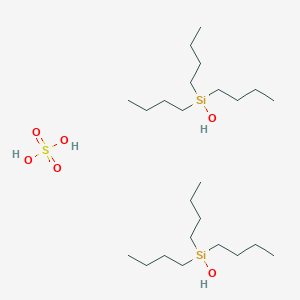
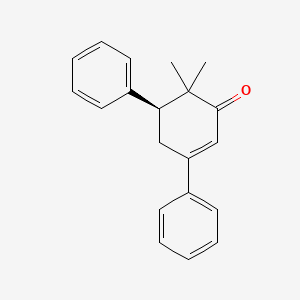

![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)

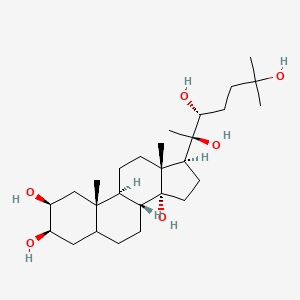
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
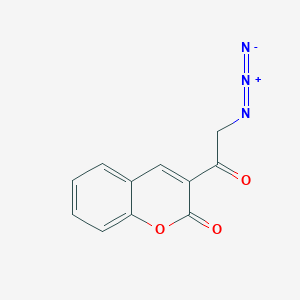
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)
